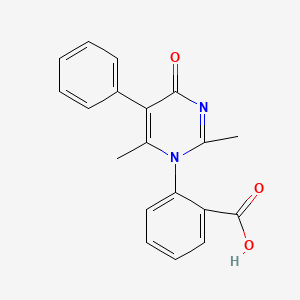![molecular formula C18H22N2 B5678521 1-[(2-Methylphenyl)methyl]-4-phenylpiperazine](/img/structure/B5678521.png)
1-[(2-Methylphenyl)methyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]-4-phenylpiperazine is a chemical compound that belongs to the piperazine class Piperazines are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to modulate pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological system involved.
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use as an intermediate in the synthesis of pharmaceuticals.
4-Methylpiperazine: Used in the development of various drugs and agrochemicals.
2-Methylphenylpiperazine: Studied for its potential biological activities.
Uniqueness: 1-[(2-Methylphenyl)methyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-7-5-6-8-17(16)15-19-11-13-20(14-12-19)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDGERKAMLRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B5678448.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-phenylisoxazole-4-carboxamide](/img/structure/B5678454.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5678461.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)
![(1S,5R)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678474.png)
![5-[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyrimidine](/img/structure/B5678480.png)
![[(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B5678486.png)

![3-cyclopropyl-5-[2-(2-fluorophenyl)ethyl]-1-isopropyl-1H-1,2,4-triazole](/img/structure/B5678512.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5678522.png)
![2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5678534.png)
![8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5678538.png)
![4-[(5-phenyl-2-furyl)carbonothioyl]morpholine](/img/structure/B5678542.png)
